5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid
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Overview
Description
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is an organoboron compound with the molecular formula C9H12BFO3S. It is a derivative of benzeneboronic acid, where the benzene ring is substituted with a fluoro group, a methylsulfanylmethoxy group, and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Fluorine-free derivatives.
Substitution: Various substituted benzeneboronic acids
Scientific Research Applications
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological systems due to its boronic acid group, which can interact with diols in biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.
Pathways Involved: The compound can participate in pathways involving carbon-carbon bond formation, oxidation-reduction reactions, and nucleophilic substitutions
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzeneboronic acid
- 2-Methylsulfanylmethoxybenzeneboronic acid
- 5-Fluoro-2-methylbenzeneboronic acid
Uniqueness
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is unique due to the presence of both a fluoro group and a methylsulfanylmethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules .
Properties
CAS No. |
958454-07-4 |
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Molecular Formula |
C8H10BFO3S |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
[5-fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-14-5-13-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
AMTQOWVPOILCTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCSC)(O)O |
Origin of Product |
United States |
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